molecular formula C16H20N4OS B6470942 6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2640882-43-3

6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6470942
CAS No.: 2640882-43-3
M. Wt: 316.4 g/mol
InChI Key: MRYUFXQHYYSZCG-UHFFFAOYSA-N
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Description

6-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a piperidine ring. The piperidine moiety is further functionalized at its 3-position with a thiomorpholine-4-carbonyl group. The thiomorpholine component introduces a sulfur atom into the morpholine scaffold, which may enhance lipophilicity and alter electronic properties compared to oxygen-containing analogs .

Properties

IUPAC Name

6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c17-11-14-4-1-5-15(18-14)20-6-2-3-13(12-20)16(21)19-7-9-22-10-8-19/h1,4-5,13H,2-3,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYUFXQHYYSZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC(=N2)C#N)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis of Key Analogs

The following table highlights critical structural differences between the target compound and analogs from the evidence:

Compound Name Core Structure Piperidine Substituent Heterocyclic Features Synthesis Method
6-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile (Target) Pyridine-2-carbonitrile 3-Thiomorpholine-4-carbonyl Sulfur in thiomorpholine Likely nucleophilic substitution
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Morpholine-4-carbonyl (phenylamino) Oxygen in morpholine; thiazole ring Condensation reaction
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile 4-Methylpiperazine Thiophene ring; methylpiperazine Bromination + nucleophilic substitution
(S)-6-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)nicotinonitrile Nicotinonitrile Imidazo-pyrrolo-pyrazine Polycyclic heteroaromatic system Multi-step coupling

Key Structural and Functional Differences

Thiomorpholine vs. In contrast, the morpholine derivative in may exhibit stronger hydrogen-bonding capacity due to oxygen’s electronegativity. Sulfur’s larger atomic radius could influence conformational flexibility and binding pocket accommodation .

The target’s pyridine-thiomorpholine system offers a more flexible, three-dimensional structure. The imidazo-pyrrolo-pyrazine substituent in provides a rigid, polycyclic framework suited for deep pocket binding in kinase targets, contrasting with the target’s simpler piperidine-thiomorpholine motif.

Synthetic Accessibility :

  • The target compound likely follows a nucleophilic substitution pathway similar to , where piperidine reacts with a halogenated pyridine precursor. This contrasts with the multi-step coupling required for complex heteroaromatic systems in .

Methodological Considerations

  • Structural Validation: X-ray crystallography (e.g., SHELX ) and puckering analysis are critical for confirming the piperidine-thiomorpholine conformation.
  • Computational Modeling : Tools like density functional theory (DFT) could predict the sulfur atom’s impact on electron distribution and binding affinity.

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